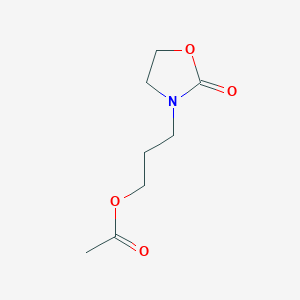

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

説明

スルホサリチル酸: は、化学式C₇H₆O₆Sの有機化合物です。これは、ベンゼン環にスルホン酸基が結合したサリチル酸の誘導体です。この化合物は、特に尿中のタンパク質検出において、様々な化学的および生物学的用途で広く使用されています。

準備方法

合成経路と反応条件: スルホサリチル酸は、通常、サリチル酸のスルホン化によって合成されます。この反応は、-20°C〜0°Cの温度で、液体二酸化硫黄(SO₂)中でのサリチル酸と三酸化硫黄(SO₃)の処理を伴います。 反応混合物はその後、-10°C〜+10°Cの温度で蒸発させて、スルホサリチル酸を得ます .

工業的生産方法: 工業的な設定では、スルホサリチル酸の調製は同様の経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために慎重に制御されます。 液体SO₂を溶媒として使用すると、より効率的なスルホン化プロセスを実現するのに役立ちます .

化学反応解析

反応の種類: スルホサリチル酸は、次のような様々な化学反応を起こします。

沈殿反応: これは、特に尿検査で、溶液からタンパク質を沈殿させるために一般的に使用されます。

錯形成反応: スルホサリチル酸は、鉄(Fe³⁺)などの金属イオンと錯体を形成することができ、これは光度法による測定に使用されます.

一般的な試薬と条件:

沈殿: 使用される試薬は、通常、水中のスルホサリチル酸の3%溶液です。

形成される主な生成物:

沈殿: 主な生成物は、沈殿したタンパク質です。

科学研究への応用

化学: スルホサリチル酸は、溶液中のタンパク質の検出や金属イオンの定量など、様々な分析技術の試薬として使用されています .

生物学: 生物学的研究では、スルホサリチル酸は、タンパク質含有量と組成の分析を支援するために、生物学的試料からタンパク質を沈殿させるために使用されます .

医学: スルホサリチル酸は、臨床検査室で、腎臓病の指標となる蛋白尿を検出するために使用されています .

工業: 工業的な用途では、スルホサリチル酸は、従来の溶媒に代わる環境に優しい代替品である深共晶溶媒の調製に使用されています .

化学反応の分析

Types of Reactions: Sulfosalicylic acid undergoes various chemical reactions, including:

Precipitation Reactions: It is commonly used to precipitate proteins from solutions, particularly in urine tests.

Complexation Reactions: Sulfosalicylic acid can form complexes with metal ions, such as iron (Fe³⁺), which is used in photometric determinations.

Common Reagents and Conditions:

Precipitation: The reagent used is typically a 3% solution of sulfosalicylic acid in water.

Complexation: The reaction with metal ions is usually carried out in an acidic medium (pH 1.8 - 2.5) to form colored complexes.

Major Products Formed:

Precipitation: The major product is the precipitated protein.

Complexation: The major product is the metal-sulfosalicylic acid complex, such as the Fe³⁺-sulfosalicylic acid complex.

科学的研究の応用

Antibacterial Applications

Oxazolidinones as Antibacterial Agents

Oxazolidinones, including derivatives like 3-(3-Hydroxypropyl)-2-oxazolidinone acetate, have been recognized for their potent antibacterial properties. They are particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which disrupts the translation process .

Case Study: Development of Oxazolidinone Derivatives

A study explored a series of oxazolidinone compounds designed to enhance their antibacterial efficacy against resistant strains. The research highlighted the structural modifications that improved their activity against various pathogens, demonstrating the potential for this compound to be optimized further for therapeutic use .

Inhibitors of Norovirus Protease

Targeting Norovirus

Recent investigations have identified oxazolidinone derivatives as promising inhibitors of norovirus 3CL protease, a critical enzyme in the viral replication cycle. The design of these inhibitors incorporates the oxazolidinone ring to optimize binding interactions with the protease, showcasing potential therapeutic avenues for treating norovirus infections .

Research Findings

In vitro studies demonstrated that specific oxazolidinone derivatives exhibited low micromolar inhibitory concentrations against norovirus protease, indicating their potential as antiviral agents. The structure-activity relationship (SAR) studies provided insights into how modifications can enhance efficacy and selectivity .

Material Science Applications

Polymeric Materials

Oxazolidinone compounds have also been investigated for their applications in polymer chemistry. The unique chemical structure allows for the synthesis of polymers with desirable properties such as increased thermal stability and mechanical strength. These materials can be utilized in various industrial applications, including coatings and adhesives.

Table: Properties of Oxazolidinone-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Biodegradability | Variable |

| Application Areas | Coatings, Adhesives |

Asymmetric Catalysis

Chiral Ligands in Catalysis

Compounds containing oxazolidinone rings are increasingly being used as chiral ligands in asymmetric catalysis. Their ability to facilitate enantioselective reactions has made them valuable in synthesizing pharmaceuticals and fine chemicals .

Research Insights

Studies have demonstrated that oxazolidinone-based ligands can significantly enhance reaction yields and selectivity in various catalytic processes, highlighting their versatility and importance in synthetic organic chemistry .

作用機序

スルホサリチル酸は、主にタンパク質を沈殿させる能力によってその効果を発揮します。スルホン酸基はタンパク質分子と相互作用し、それらを凝集させ、溶液から沈殿させます。 この性質は、尿検査で様々な病状を反映するタンパク質の存在を検出するために利用されます .

類似の化合物との比較

類似の化合物:

サリチル酸: 様々な医薬品および化粧品用途で使用される、スルホサリチル酸の母体化合物です。

トリクロロ酢酸: タンパク質の沈殿に使用される別の化合物ですが、化学的性質と用途が異なります.

独自性: スルホサリチル酸は、金属イオンと安定な錯体を形成する能力と、タンパク質沈殿における有効性において独特です。 深共晶溶媒での使用は、その汎用性と環境への利点を強調しています .

結論

スルホサリチル酸は、化学、生物学、医学、および産業において重要な用途を持つ汎用性の高い化合物です。タンパク質沈殿や金属錯形成などの独自の特性により、様々な科学的および工業的プロセスにおいて貴重な試薬となっています。

類似化合物との比較

Salicylic Acid: The parent compound of sulfosalicylic acid, used in various pharmaceutical and cosmetic applications.

Trichloroacetic Acid: Another compound used for protein precipitation but with different chemical properties and applications.

Uniqueness: Sulfosalicylic acid is unique in its ability to form stable complexes with metal ions and its effectiveness in protein precipitation. Its use in deep eutectic solvents also highlights its versatility and environmental benefits .

Conclusion

Sulfosalicylic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, such as protein precipitation and metal complexation, make it an invaluable reagent in various scientific and industrial processes.

生物活性

3-(3-Hydroxypropyl)-2-oxazolidinone acetate (CAS No. 87010-30-8) is a compound belonging to the oxazolidinone class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the reaction of dimethylenecyclourethane with sodium hydride in N,N-dimethylformamide, followed by the introduction of 3-bromopropyl acetate under heating conditions. This method yields a product with a molecular formula of CHNO and a molecular weight of 187.19 g/mol .

Biological Activity Overview

The biological activity of this compound is largely attributed to the oxazolidinone core structure, which is known for various pharmacological effects:

- Antimicrobial Activity : Oxazolidinones, including derivatives of this compound, have been shown to possess significant antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against Gram-positive bacteria .

- Anticancer Potential : Recent studies indicate that oxazolidinone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human tumor cell lines such as MCF-7 and HeLa, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The mechanism of action for this compound involves interaction with various molecular targets:

- Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts the translation process in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death .

- Enzyme Inhibition : The oxazolidinone framework has been linked to the inhibition of enzymes such as factor Xa and aldose reductase, which are involved in critical biological processes .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits factor Xa and aldose reductase |

Case Study: Anticancer Activity

A study evaluating various oxazolidinone derivatives demonstrated that specific compounds could significantly reduce cell viability in MCF-7 breast cancer cells. The IC values were found to be around 17.66 µM for MCF-7 cells, indicating potent anticancer activity. The study also highlighted that treatment led to G1 phase arrest and increased levels of ROS, suggesting a clear apoptotic pathway activation .

特性

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSMGMTPGFFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455767 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87010-30-8 | |

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。